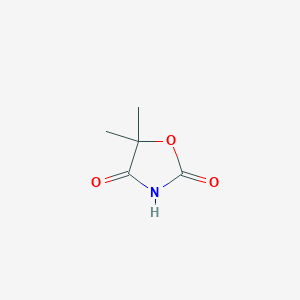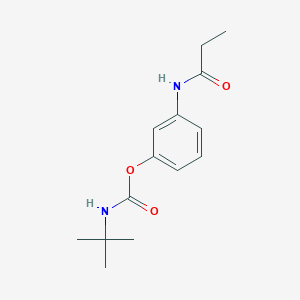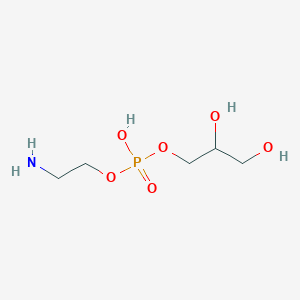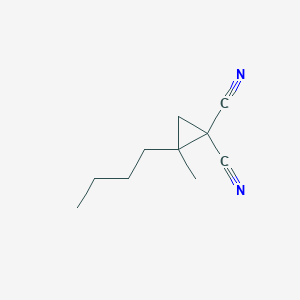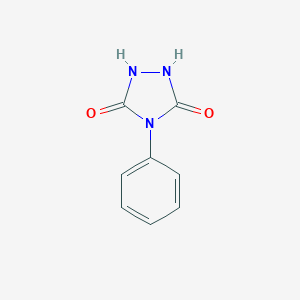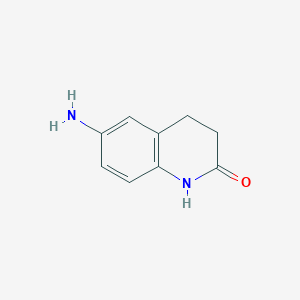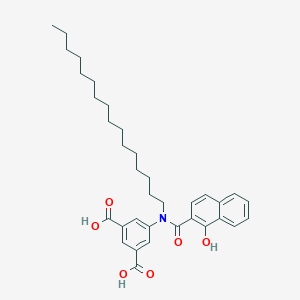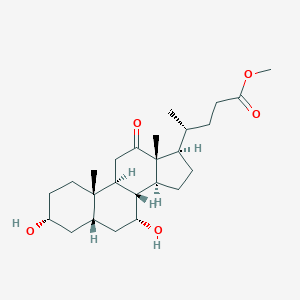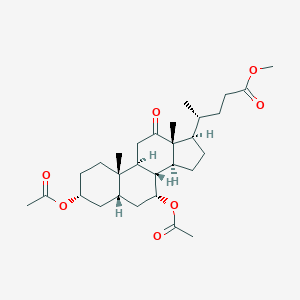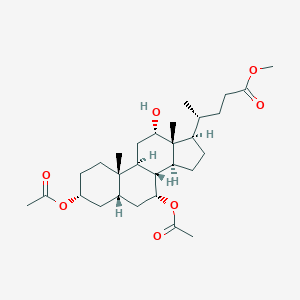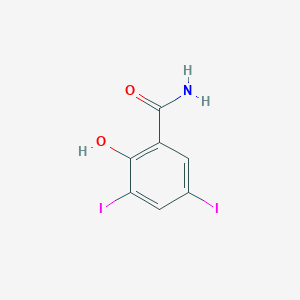
2-Hydroxy-3,5-diiodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-diiodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique properties, which make it an ideal candidate for research purposes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,5-diiodobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of the enzyme tyrosine phosphatase, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of certain proteins involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Hydroxy-3,5-diiodobenzamide depend on the specific application and dosage used. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. In biochemistry, it has been used as a tool for studying the structure and function of proteins. In pharmacology, it has been shown to protect against radiation-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Hydroxy-3,5-diiodobenzamide in lab experiments is its unique properties, which make it an ideal candidate for research purposes. However, there are also some limitations to using this compound, including its toxicity and potential side effects. Therefore, it is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are several potential future directions for research involving 2-Hydroxy-3,5-diiodobenzamide. One area of interest is the development of new drugs for the treatment of cancer, bacterial infections, and inflammation. Another area of interest is the use of this compound as a radioprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Applications De Recherche Scientifique
2-Hydroxy-3,5-diiodobenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of cancer, bacterial infections, and inflammation. In biochemistry, it has been used as a tool for studying the structure and function of proteins. In pharmacology, it has been investigated for its potential as a radioprotective agent.
Propriétés
Numéro CAS |
18071-54-0 |
|---|---|
Nom du produit |
2-Hydroxy-3,5-diiodobenzamide |
Formule moléculaire |
C7H5I2NO2 |
Poids moléculaire |
388.93 g/mol |
Nom IUPAC |
2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C7H5I2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12) |
Clé InChI |
ZUAHWRJXKPGKRC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)N)O)I)I |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)N)O)I)I |
Autres numéros CAS |
18071-54-0 |
Synonymes |
3,5-Diiodo-2-hydroxybenzamide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

